molecular formula C8H2F5NO2 B1599211 trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene CAS No. 207605-39-8

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

Cat. No.: B1599211
CAS No.: 207605-39-8
M. Wt: 239.1 g/mol
InChI Key: LBBACRWAXVCTNR-OWOJBTEDSA-N
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Description

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene: is a chemical compound with the molecular formula C8H2F5NO2 and a molecular weight of 239.10 g/mol It is characterized by the presence of five fluorine atoms attached to a benzene ring and a nitro group attached to an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene typically involves the reaction of pentafluorobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to form the desired nitrostyrene compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding nitrobenzene derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as hydroxide ions, amines, under basic conditions.

Major Products:

    Oxidation: Nitrobenzene derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted nitrostyrene compounds with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Chemistry: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is used in chemical synthesis studies due to its unique reactivity and ability to undergo various chemical transformations .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features suggest potential use in drug discovery and development, particularly in designing molecules with specific electronic properties.

Industry: The compound has been used to construct organic electronic devices, such as field-effect transistors and solar cells, due to the strong electron-accepting nature of the nitro group. It may also find applications in nanotechnology and advanced materials research.

Mechanism of Action

The mechanism by which trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene exerts its effects is primarily related to its electron-accepting properties. The nitro group acts as a strong electron acceptor, facilitating various chemical reactions and interactions with other molecules. This property is crucial in applications such as organic electronics, where the compound can modulate electronic properties and enhance device performance.

Comparison with Similar Compounds

    trans-2,3,4,5,6-Pentafluorostyrene: Lacks the nitro group, making it less electron-accepting.

    trans-beta-Nitrostyrene: Lacks the fluorine atoms, resulting in different reactivity and electronic properties.

    trans-1,4-Diphenyl-2-butene-1,4-dione: Different functional groups and reactivity.

Uniqueness: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is unique due to the combination of five fluorine atoms and a nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron acceptors and specific chemical transformations .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBACRWAXVCTNR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420991
Record name ST51006781
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207605-39-8
Record name ST51006781
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene
Reactant of Route 2
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

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